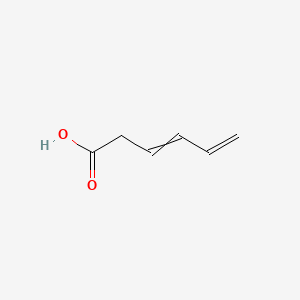

Hexa-3,5-dienoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexa-3,5-dienoic acid, also known as sorbic acid, is a naturally occurring organic compound with the chemical formula C6H8O2. It is a medium-chain fatty acid and is characterized by the presence of two conjugated double bonds in its structure. This compound is commonly used as a food preservative due to its antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hexa-3,5-dienoic acid can be synthesized through various methods. One common synthetic route involves the condensation of malonic acid and crotonaldehyde. Another method involves the nickel-catalyzed reaction of allyl chloride, acetylene, and carbon monoxide . Additionally, substituted this compound methyl esters can be prepared by 1,2-carbonyl transposition of the corresponding dienones using lead (IV) acetate and boron trifluoride-diethyl ether in benzene at room temperature .

Industrial Production Methods

Commercially, this compound is produced from crotonaldehyde and ketene. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Hexa-3,5-dienoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert it into different saturated or partially saturated compounds.

Substitution: It can undergo substitution reactions, particularly at the double bonds, leading to the formation of various derivatives.

Common reagents used in these reactions include lead (IV) acetate, boron trifluoride-diethyl ether, and nickel catalysts . Major products formed from these reactions include substituted this compound methyl esters and other derivatives .

Wissenschaftliche Forschungsanwendungen

Hexa-3,5-dienoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: Its antimicrobial properties make it useful in studying microbial growth and inhibition.

Medicine: It is investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.

Industry: It is widely used as a food preservative to prevent the growth of mold, yeast, and fungi.

Wirkmechanismus

The antimicrobial activity of hexa-3,5-dienoic acid is primarily due to its ability to disrupt microbial cell membranes. It targets the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The compound’s effectiveness is influenced by factors such as pH and concentration .

Vergleich Mit ähnlichen Verbindungen

Hexa-3,5-dienoic acid can be compared with other unsaturated fatty acids such as:

Linoleic acid: Another unsaturated fatty acid with two double bonds, commonly found in vegetable oils.

Oleic acid: A monounsaturated fatty acid with one double bond, found in olive oil.

Arachidonic acid: A polyunsaturated fatty acid with four double bonds, involved in inflammatory responses.

This compound is unique due to its specific structure and antimicrobial properties, making it particularly useful as a preservative in the food industry .

Eigenschaften

Molekularformel |

C6H8O2 |

|---|---|

Molekulargewicht |

112.13 g/mol |

IUPAC-Name |

hexa-3,5-dienoic acid |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-4H,1,5H2,(H,7,8) |

InChI-Schlüssel |

KRMCNXUYEWISGE-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC=CCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Methylcyclobutyl)methyl]hydrazine hydrochloride](/img/structure/B11720413.png)

![2-Bromo-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11720414.png)

![5,5-Dimethyl-4,5-dihydro-[1,2,4]triazol-3-one](/img/structure/B11720428.png)

![Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B11720437.png)

![N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide](/img/structure/B11720444.png)

![4-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B11720460.png)